molecular formula C22H19N3O5 B11005339 N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

Cat. No.: B11005339
M. Wt: 405.4 g/mol
InChI Key: DGWOWDGLXABCAR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a quinazolinone moiety, and a dimethoxyphenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Quinazolinone Moiety: The quinazolinone moiety can be introduced through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a nucleophilic substitution reaction, using a suitable leaving group and a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated solvents, strong acids or bases

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-28-14-7-9-18(20(11-14)29-2)24-21(26)19-10-8-15(30-19)12-25-13-23-17-6-4-3-5-16(17)22(25)27/h3-11,13H,12H2,1-2H3,(H,24,26)

InChI Key

DGWOWDGLXABCAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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